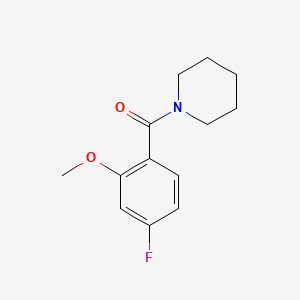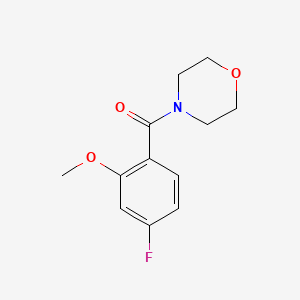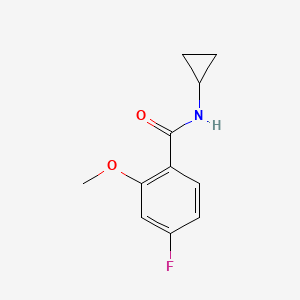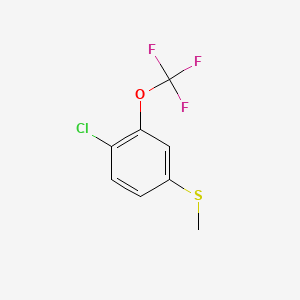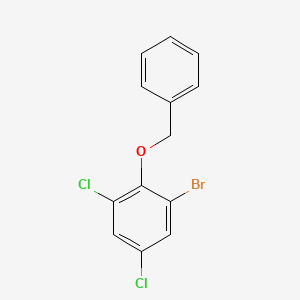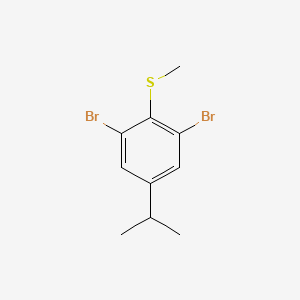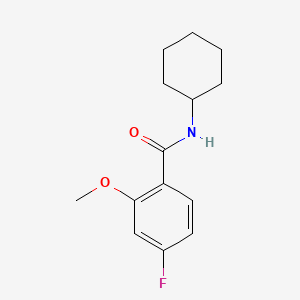
N-Cyclohexyl-4-fluoro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-4-fluoro-2-methoxybenzamide (NFMB) is a synthetic compound with a wide range of applications in the medical and scientific fields. NFMB has been used in research studies to investigate its biochemical and physiological effects, with a particular focus on its potential as an anti-cancer drug.
科学的研究の応用
N-Cyclohexyl-4-fluoro-2-methoxybenzamide has been used in a variety of research studies, including studies on its anti-cancer properties, its ability to inhibit the growth of cancer cells, and its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential to inhibit the growth of bacteria and viruses, and its potential as an anti-diabetic agent. This compound has also been studied for its potential to act as an antioxidant, and its potential as an anti-fungal agent.
作用機序
The mechanism of action of N-Cyclohexyl-4-fluoro-2-methoxybenzamide is not fully understood. However, it is believed that this compound works by targeting certain enzymes within the cell, such as the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of pro-inflammatory molecules, and this compound is thought to inhibit the activity of this enzyme, thus reducing inflammation. In addition, this compound is believed to inhibit the activity of other enzymes involved in the growth and proliferation of cancer cells, such as tyrosine kinases and matrix metalloproteinases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, inhibit the growth of cancer cells, and act as an antioxidant. In addition, this compound has been found to have anti-diabetic, anti-bacterial, and anti-viral effects. This compound has also been found to reduce the levels of cholesterol and triglycerides in the blood, and to act as an anti-fungal agent.
実験室実験の利点と制限
The advantages of using N-Cyclohexyl-4-fluoro-2-methoxybenzamide in laboratory experiments include its low cost, its relative ease of synthesis, and its wide range of applications. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, this compound is not soluble in water, which can limit its usefulness in certain experiments.
将来の方向性
The potential future directions for N-Cyclohexyl-4-fluoro-2-methoxybenzamide research include further studies on its anti-cancer properties, its potential as an anti-inflammatory agent, and its potential as an anti-diabetic agent. In addition, further research could be conducted to investigate this compound’s ability to inhibit the growth of bacteria and viruses, and its potential as an antioxidant. Finally, further research could be conducted to investigate this compound’s potential as an anti-fungal agent, and its potential to reduce cholesterol and triglyceride levels in the blood.
合成法
N-Cyclohexyl-4-fluoro-2-methoxybenzamide is synthesized using a reaction between cyclohexanone and 4-fluoro-2-methoxybenzoyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is catalyzed by a base such as sodium carbonate. The reaction occurs through a nucleophilic substitution mechanism, in which the nucleophile (cyclohexanone) attacks the electrophile (4-fluoro-2-methoxybenzoyl chloride) to form the desired product. The reaction is typically carried out at a temperature of 60°C for a period of 4-8 hours.
特性
IUPAC Name |
N-cyclohexyl-4-fluoro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXLVWDPKQTTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)
